molecular formula C11H15NO4 B13551166 Methyl 4-(2-aminoethoxy)-3-methoxybenzoate

Methyl 4-(2-aminoethoxy)-3-methoxybenzoate

Cat. No.: B13551166
M. Wt: 225.24 g/mol
InChI Key: AHEVVCZKAFGYHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-aminoethoxy)-3-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methoxy group and an aminoethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-aminoethoxy)-3-methoxybenzoate typically involves the reaction of 4-hydroxy-3-methoxybenzoic acid with 2-aminoethanol in the presence of a suitable catalyst. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at room temperature. Triethylamine is often added to neutralize the reaction mixture .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-aminoethoxy)-3-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aminoethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-(2-aminoethoxy)-3-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 4-(2-aminoethoxy)-3-methoxybenzoate exerts its effects involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy group may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-aminoethoxy)-3-methylbenzoate
  • Methyl 4-(2-aminoethoxy)-3-ethoxybenzoate
  • Methyl 4-(2-aminoethoxy)-3-hydroxybenzoate

Uniqueness

Methyl 4-(2-aminoethoxy)-3-methoxybenzoate is unique due to the presence of both the methoxy and aminoethoxy groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it particularly useful in various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

methyl 4-(2-aminoethoxy)-3-methoxybenzoate

InChI

InChI=1S/C11H15NO4/c1-14-10-7-8(11(13)15-2)3-4-9(10)16-6-5-12/h3-4,7H,5-6,12H2,1-2H3

InChI Key

AHEVVCZKAFGYHF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)OCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.